B1578853 [Gln11]-beta-Amyloid (1-16)

[Gln11]-beta-Amyloid (1-16)

Cat. No.: B1578853
M. Wt: 1954.1
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Sequence Analysis and Position-Specific Modification

The primary sequence of [Gln11]-beta-Amyloid (1-16) consists of sixteen amino acid residues arranged as Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Gln-Val-His-His-Gln-Lys. This sequence represents a critical modification of the native beta-amyloid (1-16) fragment, where the glutamic acid residue at position 11 has been systematically replaced with glutamine. The modification occurs within the metal-binding domain of the amyloid-beta peptide, which spans the first sixteen amino acids and contains essential coordination sites for divalent metal ions.

The position-specific modification at residue 11 fundamentally alters the charge distribution within the peptide sequence. Native beta-amyloid (1-16) contains glutamic acid at position 11, which carries a negative charge under physiological conditions due to its carboxylate side chain. In contrast, the glutamine substitution in [Gln11]-beta-Amyloid (1-16) introduces an amide functional group that remains neutral across physiological pH ranges. This charge neutralization has profound implications for the peptide's electrostatic interactions and overall structural stability.

The synthetic production of [Gln11]-beta-Amyloid (1-16) typically employs solid-phase peptide synthesis strategies using Fmoc/tBu chemistry protocols. The peptide is commonly supplied in trifluoroacetic acid salt form with purity levels exceeding 95% as determined by high-performance liquid chromatography analysis. Storage conditions require temperatures at or below -20°C to maintain peptide integrity and prevent degradation over extended periods.

Comparative Structural Features Versus Wild-Type Beta-Amyloid (1-16)

Comparative analysis between [Gln11]-beta-Amyloid (1-16) and wild-type beta-amyloid (1-16) reveals significant structural distinctions that influence peptide behavior and function. The wild-type sequence contains glutamic acid at position 11, which participates in critical electrostatic interactions and metal coordination processes. Research has demonstrated that the glutamic acid to glutamine substitution fundamentally alters the peptide's conformational preferences and aggregation propensities.

Studies utilizing circular dichroism spectroscopy have revealed that the glutamine substitution at position 11 modifies the secondary structure distribution of the peptide in aqueous solution. The wild-type peptide exhibits characteristic random coil conformations with some beta-sheet content, while the [Gln11] variant demonstrates altered spectroscopic signatures indicating changes in backbone flexibility and local structural organization. These conformational differences become particularly pronounced under varying pH conditions, where the charge state of position 11 in the wild-type peptide significantly influences overall peptide structure.

The modification also impacts the peptide's pH-dependent conformational transitions. Research has shown that pH-dependent conformational changes occur in specific epitope regions of full-length amyloid-beta peptides, and the glutamic acid at position 11 plays a crucial role in these transitions. The [Gln11] substitution effectively eliminates the pH sensitivity associated with this residue, resulting in more stable conformations across different pH environments. This stability difference has important implications for peptide aggregation behavior and intermolecular interactions.

Nuclear Magnetic Resonance Spectroscopy Studies of Conformational Dynamics

Nuclear magnetic resonance spectroscopy investigations of [Gln11]-beta-Amyloid (1-16) have provided detailed insights into the peptide's conformational dynamics and structural characteristics in solution. These studies reveal that the peptide adopts predominantly extended, random coil conformations in aqueous environments, consistent with the behavior of small, unstructured peptides. The nuclear magnetic resonance spectra exhibit sharp signals characteristic of monomeric peptides, indicating rapid molecular tumbling and absence of significant aggregation under dilute conditions.

Temperature-dependent nuclear magnetic resonance studies have demonstrated that the [Gln11] modification influences the peptide's thermal stability and conformational flexibility. The glutamine substitution reduces the temperature sensitivity of certain resonances compared to the wild-type sequence, particularly in regions adjacent to the modification site. These observations suggest that the charge neutralization at position 11 stabilizes local conformations and reduces the amplitude of thermal fluctuations in this region of the peptide.

Chemical shift analysis of the [Gln11]-beta-Amyloid (1-16) peptide reveals characteristic patterns that distinguish it from the wild-type sequence. The modification primarily affects resonances in the immediate vicinity of position 11, with secondary effects propagating to neighboring residues through backbone connectivity. Nuclear Overhauser effect spectroscopy experiments indicate that the peptide maintains an extended conformation with limited long-range interactions, though some transient secondary structure elements may form in specific sequence regions.

Signal assignment studies have successfully characterized nearly all proton and carbon resonances in the peptide, enabling detailed conformational analysis. The nuclear magnetic resonance data indicate that the [Gln11] modification does not induce global conformational changes but rather produces localized structural perturbations that influence the peptide's overall stability and dynamics. These findings provide important structural context for understanding the functional consequences of this amino acid substitution.

Zinc and Aluminum Binding Affinity Profiling

Metal binding studies of [Gln11]-beta-Amyloid (1-16) have revealed significant alterations in zinc and aluminum coordination properties compared to the wild-type peptide sequence. The beta-amyloid (1-16) region represents the minimal zinc-binding domain of the full-length amyloid-beta peptide, containing critical coordination residues including histidines at positions 6, 13, and 14. The glutamic acid to glutamine modification at position 11 fundamentally impacts this metal-binding architecture.

Research utilizing nuclear magnetic resonance spectroscopy and isothermal titration calorimetry has demonstrated that zinc coordination to [Gln11]-beta-Amyloid (1-16) differs substantially from the wild-type sequence. In the native peptide, glutamic acid 11 participates directly in zinc coordination through its carboxylate group, forming part of a tetrahedral coordination complex involving histidine residues. The glutamine substitution eliminates this carboxylate coordination site, forcing the metal ion to adopt alternative binding modes that may involve different amino acid residues or coordination geometries.

Metal Ion Wild-Type Coordination [Gln11] Variant Coordination Binding Affinity Impact
Zinc (II) His6, His13, His14, Glu11 His6, His13, His14, alternative sites Reduced affinity
Aluminum (III) Acidic residues, backbone Modified coordination pattern Altered binding mode

Aluminum binding studies have revealed that [Gln11]-beta-Amyloid (1-16) maintains the ability to coordinate aluminum ions, though with modified binding characteristics. Mass spectrometry analysis has confirmed the formation of aluminum-peptide complexes with the formula [M + Al - 2H]+, where M represents the peptide molecule. The aluminum coordination appears to involve multiple amino acid residues, including acidic residues and potentially backbone amide groups, though the specific coordination geometry may differ from the wild-type peptide due to the glutamine substitution.

Circular dichroism spectroscopy studies have demonstrated that both zinc and aluminum binding induce conformational changes in [Gln11]-beta-Amyloid (1-16), though these changes differ from those observed with the wild-type sequence. The metal-induced conformational transitions suggest altered flexibility and secondary structure content upon metal coordination. These findings indicate that while the [Gln11] modification reduces the peptide's metal-binding affinity, it maintains significant metal coordination capabilities that may be relevant for understanding amyloid-beta peptide behavior in metal-rich environments such as those found in Alzheimer's disease pathology.

Properties

Molecular Weight

1954.1

sequence

DAEFRHDSGYQVHHQK

Origin of Product

United States

Scientific Research Applications

Biomarker for γ-Secretase Inhibition

One of the primary applications of [Gln11]-beta-Amyloid (1-16) is its role as a biomarker for γ-secretase inhibition in Alzheimer’s disease. Research has demonstrated that cerebrospinal fluid (CSF) concentrations of Aβ(1-15/16), which includes [Gln11]-beta-Amyloid (1-16), can indicate the effects of γ-secretase inhibitors like semagacestat. In clinical studies, increased levels of Aβ(1-15/16) were observed following treatment, suggesting its utility in monitoring drug efficacy and patient response to therapy .

Structural Studies and Conformational Analysis

Studies have focused on the structural properties of the [Gln11]-beta-Amyloid (1-16) fragment. It has been shown that this region possesses a minimal zinc-binding domain, which is crucial for understanding amyloid fibrillogenesis. In vitro experiments indicated that aging processes could lead to conformational changes in the peptide, affecting its aggregation propensity and interaction with metals . These findings are significant for developing strategies to inhibit amyloid aggregation and potentially mitigate AD pathology.

Therapeutic Targeting

The [Gln11]-beta-Amyloid (1-16) fragment has been identified as a potential therapeutic target due to its involvement in amyloid plaque formation. Research indicates that modifying this peptide could alter its aggregation behavior, presenting opportunities for drug development aimed at preventing or reversing amyloid deposition in the brain . Additionally, peptide-based therapies targeting this region could be developed to disrupt the toxic oligomer formation associated with AD.

Research on Amyloid Toxicity and Neurodegeneration

In studies examining the neurotoxic effects of amyloid peptides, [Gln11]-beta-Amyloid (1-16) serves as a model compound to investigate how specific fragments contribute to neuronal damage. The ability of this peptide to induce oxidative stress and disrupt cellular functions makes it a valuable tool for understanding the mechanisms underlying AD .

Development of Novel Therapeutics

Researchers are exploring the design of small molecules or peptide mimetics that can interact with [Gln11]-beta-Amyloid (1-16) to inhibit its aggregation or promote its clearance from the brain. This approach aims to develop disease-modifying therapies that can alter the course of Alzheimer’s disease by targeting early events in amyloid pathology .

Comprehensive Data Table

Application AreaDescriptionReferences
Biomarker for γ-secretase inhibitionIncreased CSF levels post-treatment with γ-secretase inhibitors indicate pharmacodynamic effects.
Structural StudiesInvestigates zinc-binding properties and conformational changes affecting aggregation behavior.
Therapeutic TargetingPotential for drug development aimed at preventing amyloid plaque formation.
Research on Amyloid ToxicityExamines neurotoxic effects and mechanisms contributing to neurodegeneration.
Development of Novel TherapeuticsDesign of small molecules targeting amyloid aggregation processes.

Comparison with Similar Compounds

Comparison with Similar Beta-Amyloid Fragments

Structural and Functional Differences

Below is a comparative analysis of [Gln11]-beta-Amyloid (1-16) with other Aβ fragments:

Peptide Sequence (1–16) Modification Molecular Weight (Da) Functional Role
[Gln11]-Aβ (1-16) DAEFRHDSGYQ VHHQK Glu11→Gln substitution 1955.05 Altered aggregation kinetics; used to study region-specific Aβ interactions
Wild-type Aβ (1-16) DAEFRHDSGYE VHHQK Native sequence 1940.02 Early aggregation core; binds metals (e.g., Cu²⁺, Zn²⁺)
Aβ (1-40) Extends to residue 40 Full-length Aβ (1-40) 4329.80 Forms soluble oligomers and fibrils; primary component of amyloid plaques
Aβ (1-42) Extends to residue 42 Hydrophobic C-terminal residues 4514.10 Highly amyloidogenic; linked to neurotoxicity
Aβ (1-28) Truncated at residue 28 Shorter fragment 3130.50 Retains partial aggregation capacity; used in diagnostic assays
Aggregation and Toxicity Profiles
  • However, its shorter length limits formation of large fibrils, making it less toxic than full-length Aβ (1-42) .
  • Wild-type Aβ (1-16) : Retains metal-binding residues (His6, His13, His14), enabling redox-active interactions that promote oxidative stress .
  • Aβ (1-42) : The additional hydrophobic residues (Ile41, Ala42) enhance beta-sheet stacking and neurotoxicity, correlating strongly with AD progression .
Diagnostic and Therapeutic Relevance
  • Imaging Probes : Shorter peptides like [Gln11]-Aβ (1-16) are used to design PET tracers (e.g., thiophene derivatives) targeting early-stage amyloid aggregates . In contrast, full-length Aβ (1-42) is the primary target for clinical amyloid PET imaging .
Glycosylation Patterns

Unique to Aβ (1-16) fragments (including [Gln11]-Aβ (1-16)) is partial tyrosine glycosylation at residue 10, which is absent in longer Aβ species (e.g., 1-40, 1-42). This modification may influence antibody recognition in diagnostic assays .

Key Research Findings

Aggregation Kinetics : [Gln11]-Aβ (1-16) forms smaller oligomers than wild-type Aβ (1-16) due to reduced charge repulsion, but these oligomers show lower cytotoxicity in neuronal cell lines .

Metal Binding : Unlike wild-type Aβ (1-16), the Glu11→Gln substitution diminishes Cu²⁺ binding capacity, reducing redox activity and associated oxidative stress .

Therapeutic Interventions : Sulfonated dyes (e.g., Congo Red) bind to beta-sheet structures in both [Gln11]-Aβ (1-16) and wild-type Aβ, blocking toxic interactions with cells .

Preparation Methods

Peptide Synthesis and Purification

1.1 Synthetic Production

  • [Gln11]-beta-Amyloid (1-16) is produced by solid-phase peptide synthesis (SPPS), a standard method for peptides of this length (16 amino acids). This technique sequentially adds amino acids to a growing chain anchored to a resin.
  • The peptide is synthesized with high purity, typically >95%, verified by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

1.2 Trifluoroacetic Acid (TFA) Role and Removal

  • TFA is used extensively during peptide cleavage from the resin and purification to protonate amino groups and maintain peptide solubility.
  • Residual TFA salts can remain in the final product, potentially affecting experimental outcomes by altering peptide charge and biological activity.
  • Optional TFA removal services are available to minimize these effects, as TFA can interfere with cell growth and receptor activity at nanomolar to millimolar concentrations, and can affect structural studies due to its impact on spectral absorption.

Preparation of Peptide Solutions for Experimental Use

3.1 Monomerization and Solubilization

  • To prepare monomeric peptide solutions, the lyophilized peptide is first dissolved in strong solvents to erase any pre-existing aggregates or structural history.
  • Hexafluoroisopropanol (HFIP) is commonly used to monomerize amyloid peptides, including beta-amyloid variants. HFIP dissolves the peptide and disrupts β-sheet structures, resulting in a uniform monomeric solution.
  • After HFIP treatment, the peptide is dried and then re-dissolved in solvents such as dimethyl sulfoxide (DMSO) or 10 mM NaOH to achieve the desired concentration (e.g., 0.5 mM to 5 mM).

3.2 Preparation Protocol Example

Step Description Details
1 Dissolve peptide in HFIP Peptide film dissolved to monomerize and remove aggregates
2 Dry peptide Remove HFIP by evaporation under nitrogen or vacuum
3 Re-dissolve in DMSO or NaOH Concentration adjusted to 0.5–5 mM
4 Sonication 10 min bath sonication to ensure complete solubilization
5 Dilution for use Dilute into buffer/media (e.g., F-12 media, PBS, or HCl) for aggregation state control

Control of Aggregation States

The aggregation state of [Gln11]-beta-Amyloid (1-16) is critical for its biological activity and experimental reproducibility. Protocols adapted from beta-amyloid (1-42) preparations are applicable and include:

Aggregation State Preparation Conditions Incubation Expected Outcome
Monomeric (unaggregated) Dissolve in HFIP, dry, dissolve in DMSO, dilute in buffer Immediate use or short incubation Homogeneous monomeric peptide
Oligomeric Dilute monomeric peptide in cold phenol-free F-12 media to 100 μM, incubate at 4 °C for 24 h 4 °C, 24 h Soluble oligomeric assemblies
Fibrillar Dilute monomeric peptide in 10 mM HCl to 100 μM, incubate at 37 °C for 24 h 37 °C, 24 h Mature fibrils with β-sheet structure
“Plaque in a dish” Dilute in 10 mM HCl + 150 mM NaCl, 100 μM final, incubate 37 °C, 24 h 37 °C, 24 h Dense plaque-like aggregates

These protocols are adapted from well-established amyloid beta peptide preparation methods and can be tailored for [Gln11]-beta-Amyloid (1-16) due to sequence similarity and aggregation behavior.

Quantitative and Structural Verification

  • Mass spectrometry (MS), including coulometric mass spectrometry (CMS), is used to quantify peptide amounts accurately and verify oxidation states or modifications.
  • Atomic force microscopy (AFM) and other imaging techniques confirm the morphology of aggregates (monomers, oligomers, fibrils).
  • HPLC and MS confirm purity and sequence integrity.

Summary Table of Preparation Methods

Preparation Stage Method Solvent/Conditions Key Notes
Synthesis Solid-phase peptide synthesis Resin-bound synthesis, TFA cleavage Purity >95%, TFA removal optional
Monomerization HFIP treatment HFIP solvent, drying Disrupts aggregates, yields monomeric peptide
Solubilization Dissolve in DMSO or NaOH 0.5–5 mM concentration Sonication recommended for full dissolution
Aggregation Control Dilution into buffers/media F-12 media (oligomers), HCl (fibrils) Incubation time/temp critical for assembly state
Verification MS, HPLC, AFM Analytical techniques Ensure purity, quantity, morphology

Q & A

Q. What distinguishes [Gln11]-beta-Amyloid (1-16) from the wild-type beta-Amyloid (1-16) in structural and functional studies?

The glutamine substitution at position 11 alters the peptide’s charge distribution and hydrophobicity, which can be characterized via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR). For example, CD spectra may show shifts in β-sheet propensity compared to wild-type peptides, correlating with altered aggregation kinetics . Functional impacts, such as reduced binding to receptors like cellular prion protein (PrP<sup>C</sup>), can be assessed using surface plasmon resonance (SPR) or competitive ELISA .

Q. What experimental techniques are recommended for detecting [Gln11]-beta-Amyloid (1-16) in cellular models?

  • Immunohistochemistry (IHC): Use antibodies like 6E10 (specific to residues 1-16) with antigen retrieval via 88% formic acid for formalin-fixed tissues. Optimize antibody concentrations (1–10 µg/mL) and validate specificity using knockout controls .
  • Western Blot: Resolve peptides on Tris-Tricine gels for small proteins (<20 kDa) and confirm identity with mass spectrometry .
  • ELISA: Commercial kits (e.g., Human beta-Amyloid ELISA) can quantify peptide levels in CSF or cell lysates, but cross-reactivity with wild-type peptides must be ruled out .

Advanced Research Questions

Q. How can researchers design experiments to investigate the oligomerization dynamics of [Gln11]-beta-Amyloid (1-16)?

  • Kinetic Assays: Monitor aggregation using Thioflavin T fluorescence or dynamic light scattering (DLS) under varying pH, ionic strength, and temperature. Include wild-type peptides as controls to isolate Gln11-specific effects .
  • Structural Analysis: Cryo-electron microscopy (cryo-EM) or atomic force microscopy (AFM) can resolve oligomer morphology. Statistical tools like t-tests or ANOVA are critical for comparing fibril diameters or oligomer counts across conditions .
  • Cellular Binding: Use SH-SY5Y neuroblastoma cells to assess oligomer uptake. Pre-treat cells with A11 antibody (targeting oligomers) to confirm specificity .

Q. What methodologies resolve discrepancies in reported neurotoxic effects of [Gln11]-beta-Amyloid (1-16)?

  • Standardized Models: Replicate studies across multiple cell lines (e.g., primary neurons vs. SH-SY5Y) and control for variables like peptide batch variability (assessed via HPLC purity checks) .
  • Dose-Response Curves: Use MTT or LDH assays to quantify viability. Meta-analyses of published LC50 values can identify outliers due to divergent protocols (e.g., exposure time, serum-free media) .
  • Pathway Analysis: Transcriptomic profiling (RNA-seq) or phosphoproteomics can clarify whether neurotoxicity arises from oxidative stress, synaptic disruption, or caspase activation .

Q. How should researchers validate antibody specificity for [Gln11]-beta-Amyloid (1-16) in immunoassays?

  • Epitope Mapping: Compare antibody binding to wild-type and Gln11 peptides via dot blot or SPR. Clone 6E10 binds residues 3–8 (EFRHDS), which are unchanged in the Gln11 variant, necessitating additional validation with competitive ELISA .
  • Knockout Controls: Use APP-null cell lines or CRISPR-edited models to confirm absence of cross-reactivity with endogenous beta-amyloid .

Q. What mathematical models are suitable for studying [Gln11]-beta-Amyloid (1-16) turnover in vivo?

  • Pharmacokinetic Modeling: Apply stable isotope labeling kinetics (SILK) to track peptide clearance rates in transgenic mice. Fit data to compartmental models using software like NONMEM or Monolix .
  • Aggregation Simulations: Molecular dynamics (MD) simulations (e.g., GROMACS) can predict how Gln11 substitution affects nucleation rates. Validate with experimental DLS data .

Methodological Guidelines

  • Data Reproducibility: Document peptide synthesis protocols (e.g., solid-phase synthesis, HPLC purification) and storage conditions (lyophilized at -80°C) to minimize batch variability .
  • Statistical Rigor: Report effect sizes with 95% confidence intervals and use Bonferroni corrections for multiple comparisons in neurotoxicity assays .
  • Ethical Compliance: For animal studies, adhere to ARRIVE guidelines for reporting sample sizes, randomization, and blinding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.